

(R)- α -Methylaspartic Acid Hydrochloride biological function

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Compound of Interest

Compound Name:	(R)-(-)-2-Amino-2-methylbutanedioic Acid Hydrochloride Salt
CAS No.:	143282-42-2
Cat. No.:	B1140062

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Technical Guide: (R)- α -Methylaspartic Acid Hydrochloride

Mechanistic Profile, Metabolic Inhibition, and Neuropharmacological Applications[1]

Executive Summary

(R)- α -Methylaspartic Acid Hydrochloride (also known as 2-methyl-D-aspartic acid) is a synthetic amino acid analog with critical utility in two distinct biological domains: metabolic regulation and neurotransmission. Structurally, it is an aspartic acid derivative methylated at the α -carbon, rendering it resistant to standard enzymatic degradation (e.g., by aspartate aminotransferase).

Its primary biological functions are:

- **Selective Inhibition of Argininosuccinate Synthase (ASS):** It acts as a competitive inhibitor of ASS, the rate-limiting enzyme in the urea cycle and the citrulline-NO cycle. This makes it an essential tool for dissecting arginine regeneration pathways and nitric oxide (NO) signaling.
- **Glutamate Transporter (EAAT) Probe:** Unlike N-methyl-D-aspartate (NMDA), which targets receptors, α -methylaspartates are often utilized to study Excitatory Amino Acid Transporters (EAATs) as non-metabolizable substrates or competitive blockers, distinguishing transport currents from receptor-mediated currents.

Chemical & Pharmacological Profile

It is imperative to distinguish (R)- α -Methylaspartic Acid from its structural isomers and analogs to prevent experimental error.

Feature	(R)- α -Methylaspartic Acid	N-Methyl-D-Aspartate (NMDA)	L-Aspartic Acid
Methyl Position	α -Carbon (C2)	Nitrogen (Amino group)	None
Stereochemistry	(R) / D-configuration	(R) / D-configuration	(S) / L-configuration
Primary Target	ASS Enzyme / EAATs	NMDA Receptor (Agonist)	NMDA Receptors / EAATs
Metabolic Stability	High (Blocks transamination)	High	Low (Rapidly metabolized)
Key Utility	NO Cycle Inhibition, Transport Assays	Excitotoxicity Models	Endogenous Neurotransmitter

Solubility & Handling:

- **Solubility:** Highly soluble in water (>20 mg/mL).
- **Stability:** Stable in aqueous solution at -20°C for >1 month. Fresh preparation is recommended for kinetic assays to prevent slow hydrolysis or racemization.

Mechanism of Action

A. Inhibition of Argininosuccinate Synthase (ASS)

The most well-characterized function of α -methylaspartic acid (often cited as the DL-mix, with the specific enantiomer driving potency) is the competitive inhibition of Argininosuccinate Synthase (EC 6.3.4.5).

- **Physiological Pathway:** ASS catalyzes the condensation of Citrulline and Aspartate to form Argininosuccinate, utilizing ATP. This is the rate-limiting step in recycling Citrulline back to Arginine.^{[1][2]}
- **Inhibition Mechanism:** (R)- α -Methylaspartic Acid mimics the aspartate substrate. It binds to the ASS active site but the α -methyl group sterically hinders the nucleophilic attack required to form the argininosuccinate intermediate.
- **Downstream Consequence:**
 - **Urea Cycle:** Accumulation of Citrulline; reduction in Urea production.
 - **Nitric Oxide (NO) Cycle:** Depletion of the intracellular Arginine pool regenerated from Citrulline. This selectively inhibits NO production derived from recycled arginine, while leaving NO production from extracellularly uptake arginine intact.

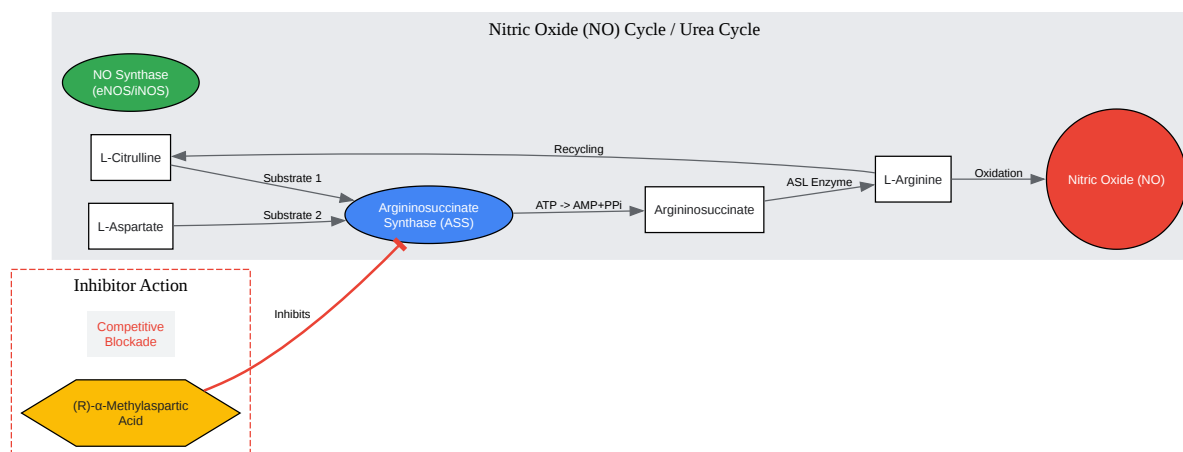
B. Interaction with Glutamate Transporters (EAATs)

In neuroscience, α -methylated amino acids are used to probe the kinetics of Excitatory Amino Acid Transporters (EAAT1-5).

- **Substrate vs. Blocker:** While TBOA (DL-threo- β -benzyloxyaspartate) is a non-transportable blocker, α -methylaspartate is often a transportable substrate.
- **Utility:** Because it is not metabolized by intracellular enzymes (like Glutamine Synthetase or Aspartate Aminotransferase), it allows researchers to measure transporter currents (stoichiometric anion conductance) without the confounding effects of metabolic accumulation or receptor activation (since it has lower affinity for AMPA/Kainate receptors).

Visualization: Signaling & Inhibition Pathways

The following diagram illustrates the dual role of (R)- α -Methylaspartic Acid in blocking the Citrulline-NO cycle and interacting with Glutamate Transporters.



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Caption: (R)- α -Methylaspartic Acid competitively inhibits ASS, preventing the recycling of Citrulline to Arginine and thereby reducing NO production dependent on the citrulline salvage pathway.

Experimental Protocols

Protocol A: Inhibition of NO Production in Endothelial Cells

This protocol is used to distinguish between extracellular arginine uptake and intracellular citrulline recycling.

Materials:

- Endothelial Cells (e.g., HUVEC or bEnd.3).
- (R)- α -Methylaspartic Acid Hydrochloride (Stock: 100 mM in PBS).
- L-Arginine-free medium.[2]
- L-Citrulline (1 mM).
- DAF-FM Diacetate (NO fluorescent probe).

Workflow:

- Depletion: Culture cells in L-Arginine-free medium for 24 hours to deplete intracellular pools.
- Treatment:
 - Group A (Control): Add L-Arginine (100 μ M).
 - Group B (Recycling): Add L-Citrulline (1 mM).
 - Group C (Inhibition): Add L-Citrulline (1 mM) + (R)- α -Methylaspartic Acid (0.5 - 5 mM).
- Incubation: Incubate for 4–6 hours.
- Stimulation: Add Acetylcholine (10 μ M) or A23187 (calcium ionophore) to stimulate eNOS.
- Measurement: Load cells with DAF-FM (5 μ M) for 30 mins. Measure fluorescence (Ex/Em 495/515 nm).
 - Expected Result: Group B shows NO production (via ASS recycling). Group C shows significantly reduced NO, confirming ASS inhibition.

Protocol B: Glutamate Transporter (EAAT) Electrophysiology

Used to isolate transporter currents in slice physiology or HEK293 cells expressing EAATs.

Workflow:

- Setup: Whole-cell patch-clamp configuration.
- Internal Solution: Standard K-Gluconate or Cs-Methanesulfonate based.
- Perfusion:
 - Baseline: ACSF (Artificial Cerebrospinal Fluid).
 - Agonist Application: Apply (R)- α -Methylaspartic Acid (100 μ M) via fast perfusion system.
- Recording: Clamp voltage at -60 mV. Record inward current.
- Validation: Apply TBOA (10 μ M) to block the current.
 - Interpretation: The current elicited by α -methylaspartate represents the electrogenic transport (stoichiometric current) plus the uncoupled anion conductance, without subsequent metabolic breakdown of the substrate.

References

- Mori, A., et al. (2015). "L-Citrulline dilates rat retinal arterioles via nitric oxide- and prostaglandin-dependent pathways in vivo."^[1] Journal of Pharmacological Sciences.
 - Validates the use of α -methyl-DL-aspartic acid as a specific ASS inhibitor in vivo.
- Guerreiro, J.R., et al. (2009). "Argininosuccinate synthetase is a functional target for a snake venom anti-hypertensive peptide."^[1] Journal of Biological Chemistry.
 - Demonstrates the mechanism of ASS inhibition and its effect on NO production.
- Shen, L.J., et al. (2005). "Accessibility of endothelial and inducible nitric oxide synthase to the intracellular citrulline-arginine regeneration pathway."^[2] Biochemical Pharmacology.
 - Key paper utilizing α -methylaspartate to distinguish eNOS vs iNOS arginine sources.
- Esslinger, C.S., et al. (2005). "N-Substituted analogs of D-aspartate as substrates for the glutamate transporter EAAT2." Bioorganic & Medicinal Chemistry.

- Provides context on aspartate analogs in glutam
- TargetMol. " α -Methyl-DL-aspartic acid: Biological Activity and Protocols."
- Commercial technical d

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Sources

- [1. medchemexpress.com \[medchemexpress.com\]](https://www.medchemexpress.com)
- [2. Accessibility of endothelial and inducible nitric oxide synthase to the intracellular citrulline-arginine regeneration pathway - PubMed \[pubmed.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov)
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